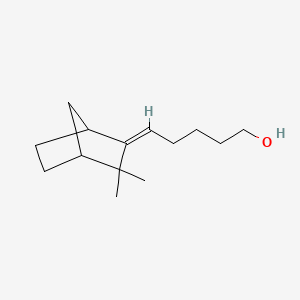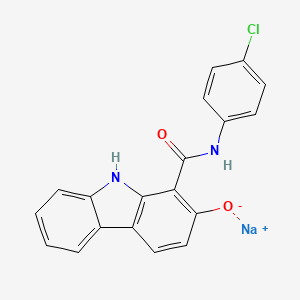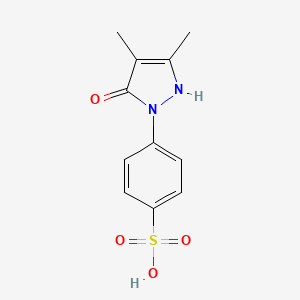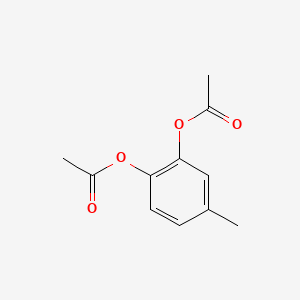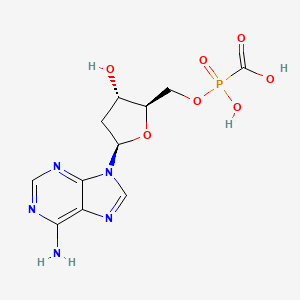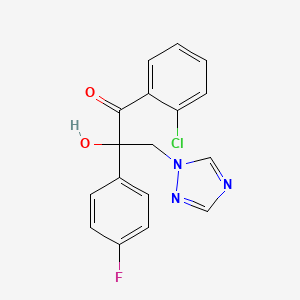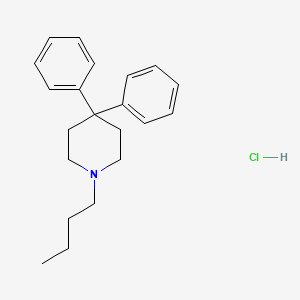
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry, where it is used as a building block for the synthesis of various drugs and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, often catalyzed by metal complexes such as Cp*Ir . Another common method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions, which allow for the efficient and scalable synthesis of these compounds. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup provides enantioenriched α-substituted piperidines in good yields .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of piperidine, 1-butyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain receptor sites, thereby inhibiting the biological activity of endogenous ligands . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,4-diphenyl-3-butenyl)piperidine hydrochloride
- 1,1-Diphenyl-4-piperidino-1-butanol Hydrochloride
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Piperidine, 1-butyl-4,4-diphenyl-, hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its butyl and diphenyl substituents contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound in drug design and development .
Propiedades
Número CAS |
91075-45-5 |
|---|---|
Fórmula molecular |
C21H28ClN |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
1-butyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-2-3-16-22-17-14-21(15-18-22,19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13H,2-3,14-18H2,1H3;1H |
Clave InChI |
XXWXBLGNLDVIIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



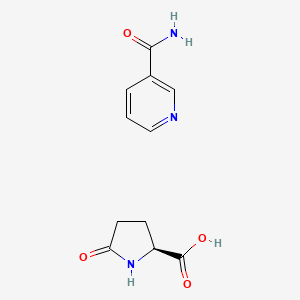
![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)



